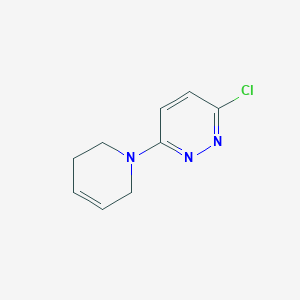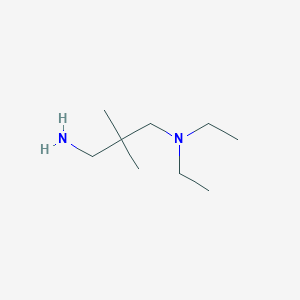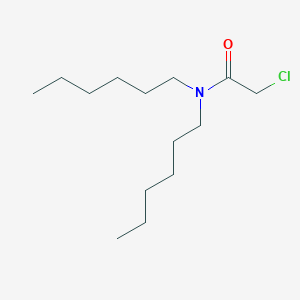
3-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 3,6-dihydro-1(2H)-pyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of 3,6-dihydro-1(2H)-pyridinylpyridazine.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
Mechanism of Action
The mechanism of action of 3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,6-dichloropyridazine
- 3,6-dihydro-1(2H)-pyridinylpyridazine
- 5-chloro-6-phenylpyridazin-3(2H)-one
Uniqueness
3-chloro-6-(3,6-dihydro-1(2H)-pyridinyl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
3-chloro-6-(3,6-dihydro-2H-pyridin-1-yl)pyridazine |
InChI |
InChI=1S/C9H10ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h1-2,4-5H,3,6-7H2 |
InChI Key |
GENZDJCQESAEFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(1-Phenylcyclopropyl)thiazolo[5,4-b]pyridine](/img/structure/B8744093.png)
![10-bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxamide](/img/structure/B8744113.png)





![2,4-Bis[(prop-2-yn-1-yl)oxy]benzoic acid](/img/structure/B8744144.png)






